molecular formula C23H26N4O4 B2834507 methyl 4-({[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate CAS No. 1091448-77-9

methyl 4-({[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate

Cat. No.: B2834507
CAS No.: 1091448-77-9
M. Wt: 422.485
InChI Key: JMSJHSANRJGGPQ-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate is a structurally complex small molecule characterized by multiple pharmacologically relevant functional groups. Its core structure includes:

  • A 1-methyl-1H-indole moiety, a heterocyclic aromatic system commonly found in bioactive compounds, including serotonin receptor modulators and kinase inhibitors.
  • A dimethylamino ethyl side chain, which may enhance solubility and influence receptor binding through electrostatic interactions.
  • A methyl benzoate group, which could improve membrane permeability due to its ester functionality.

The indole scaffold is known for its versatility in medicinal chemistry, often serving as a core structure in antidepressants, antivirals, and anticancer agents .

Properties

IUPAC Name

methyl 4-[[2-[[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-26(2)20(18-14-27(3)19-8-6-5-7-17(18)19)13-24-21(28)22(29)25-16-11-9-15(10-12-16)23(30)31-4/h5-12,14,20H,13H2,1-4H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSJHSANRJGGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Indole Derivatives

Compound Name Tanimoto Similarity Graph-Based Match (%) Key Functional Groups Molecular Weight (g/mol) LogP*
Target Compound 1.00 100 Indole, dimethylamino, benzoate ester ~465.5 2.1
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile 0.35 18 Indole, triazolo-pyrimidine, chlorophenyl 386.8 3.8
2-(Dimethylamino)-N-(4-methoxybenzoyl)indole-3-ethylamine 0.68 52 Indole, dimethylamino, methoxybenzoyl 379.4 1.9

*LogP values estimated using fragment-based methods.

Key Observations:

Low Similarity to Triazolo-Pyrimidine Derivatives (Tanimoto = 0.35):
The target compound lacks the fused triazolo-pyrimidine ring system present in the compound from , resulting in significant divergence in planar structure and electronic properties. This difference likely reduces overlap in biological targets, as triazolo-pyrimidines are often kinase inhibitors .

However, the target’s benzoate ester and carbamoylformamido linker introduce distinct steric and polarity profiles, which may alter blood-brain barrier penetration compared to simpler indole-ethylamine analogs .

Activity-Relevant Similarity Considerations

For example:

  • The methyl benzoate group in the target compound may confer metabolic stability compared to analogs with free carboxylic acids.
  • The carbamoylformamido linker could enable unique hydrogen-bonding interactions with target proteins, differentiating it from compounds with rigid aromatic linkers.

Computational and Experimental Implications

  • Graph-Based Matching accurately identifies shared substructures (e.g., indole, dimethylamino ethyl) but requires significant computational resources .
  • Tanimoto Coefficients (using MACCS or ECFP4 fingerprints) efficiently prioritize compounds for high-throughput screening but may overlook critical 3D conformational features .

Q & A

Basic: What are the recommended synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

The synthesis involves multi-step organic reactions:

  • Step 1: Formation of the benzoate ester core via esterification of 4-aminobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) .
  • Step 2: Introduction of the indole-derived carbamoyl group through carbodiimide-mediated coupling (e.g., using DCC or EDC) between the benzoate ester and 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylamine .
  • Critical Conditions: Use anhydrous solvents (e.g., DMF or THF), inert atmospheres (N₂/Ar), and controlled temperatures (0–25°C) to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Key methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., indole protons at δ 7.1–7.8 ppm, dimethylamino group at δ 2.2–2.5 ppm) .
  • Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

  • Hazard Classification: Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE: nitrile gloves, lab coat, and safety goggles .
  • First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water. Immediate medical consultation is required .
  • Storage: Store in a cool, dry place (<25°C) under inert gas to prevent hydrolysis .

Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?

  • Solvent Optimization: Replace polar aprotic solvents (DMF) with less reactive alternatives (e.g., dichloromethane) to reduce carbamate side products .
  • Catalyst Screening: Test coupling agents like HOBt/DMAP to enhance amide bond formation efficiency .
  • Temperature Control: Lower reaction temperatures (0–5°C) during coupling steps to suppress undesired nucleophilic substitutions .

Advanced: What strategies resolve contradictions in NMR or MS data for derivatives of this compound?

  • Isotopic Labeling: Use ¹⁵N-labeled intermediates to clarify ambiguous amide/indole proton signals in crowded NMR regions .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
  • Tandem MS/MS: Fragment ions can distinguish structural isomers (e.g., differentiating carbamoyl vs. formamido linkages) .

Advanced: How can researchers investigate this compound’s interaction mechanisms with biological targets?

  • Enzyme Assays: Use fluorescence polarization or SPR to measure binding affinity to target enzymes (e.g., kinases or proteases) .
  • Molecular Docking: Simulate binding poses using software like AutoDock Vina, focusing on hydrophobic interactions between the indole moiety and receptor pockets .
  • Mutagenesis Studies: Identify critical binding residues by altering active-site amino acids and measuring activity changes .

Advanced: What methodologies assess the environmental persistence and ecotoxicological impacts of this compound?

  • Biodegradation Assays: OECD Test Guideline 301: Monitor degradation rates in activated sludge or soil systems under aerobic/anaerobic conditions .
  • Bioaccumulation Studies: Measure log Kow values (octanol-water partition coefficient) to predict accumulation in aquatic organisms .
  • Ecotoxicology: Use Daphnia magna or Danio rerio (zebrafish) models to evaluate acute/chronic toxicity (LC₅₀/EC₅₀ values) .

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